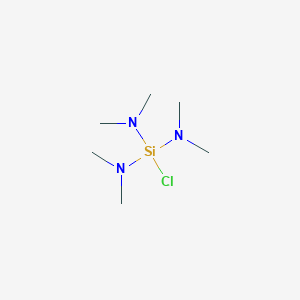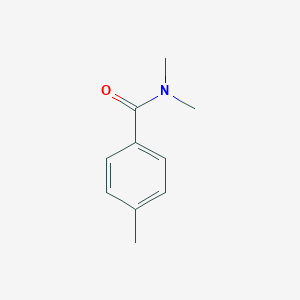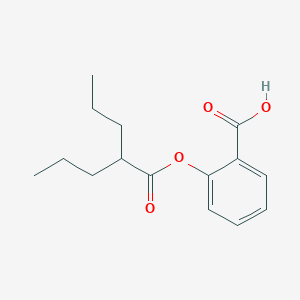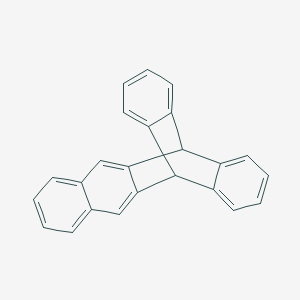
4-Methyl-N-(2-methylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(2-methylpropyl)benzenesulfonamide, also known as MS-222, is a commonly used anesthetic agent in aquatic organisms. It is a white crystalline powder that is soluble in water and has a faint odor. MS-222 has been used in various scientific research applications due to its ability to immobilize fish and other aquatic organisms, making them easier to handle and study.
作用機序
4-Methyl-N-(2-methylpropyl)benzenesulfonamide acts as a central nervous system depressant by blocking the transmission of nerve impulses. It binds to the GABA-A receptor, which is responsible for inhibiting nerve impulses, leading to a state of anesthesia.
生化学的および生理学的効果
4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on fish and other aquatic organisms. These include:
1. Decreased heart rate and blood pressure: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can cause a decrease in heart rate and blood pressure, leading to a state of hypotension.
2. Respiratory depression: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can cause respiratory depression, leading to a decrease in oxygen uptake.
3. Decreased metabolic rate: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can cause a decrease in metabolic rate, leading to a decrease in energy expenditure.
実験室実験の利点と制限
4-Methyl-N-(2-methylpropyl)benzenesulfonamide has several advantages and limitations for use in lab experiments. These include:
Advantages:
1. Effective anesthetic agent: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide is an effective anesthetic agent for fish and other aquatic organisms, inducing a state of deep anesthesia.
2. Easy to administer: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can be easily administered through immersion or injection.
3. Safe for the organism: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been shown to be safe for the organism at recommended doses.
Limitations:
1. Short duration of action: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide has a short duration of action, and the organism may recover from anesthesia quickly.
2. Variable response: The response to 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can vary between species and individuals, making it difficult to standardize the dose.
3. Potential toxicity: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can be toxic at high doses, leading to adverse effects on the organism.
将来の方向性
There are several future directions for research involving 4-Methyl-N-(2-methylpropyl)benzenesulfonamide. These include:
1. Development of alternative anesthetic agents: There is a need for the development of alternative anesthetic agents that are effective and safe for use in fish and other aquatic organisms.
2. Study of long-term effects: There is a need for long-term studies to determine the effects of 4-Methyl-N-(2-methylpropyl)benzenesulfonamide on the physiology and behavior of fish and other aquatic organisms.
3. Standardization of dosing: There is a need for the standardization of dosing protocols for 4-Methyl-N-(2-methylpropyl)benzenesulfonamide to ensure consistent results between studies.
4. Development of new applications: There is a need for the development of new applications for 4-Methyl-N-(2-methylpropyl)benzenesulfonamide in scientific research, such as the study of the effects of environmental stressors on aquatic organisms.
Conclusion:
4-Methyl-N-(2-methylpropyl)benzenesulfonamide is a commonly used anesthetic agent in scientific research involving fish and other aquatic organisms. It is effective in inducing a state of deep anesthesia, allowing researchers to perform various procedures. However, it has limitations and potential toxicity at high doses. Future research should focus on the development of alternative anesthetic agents, standardization of dosing protocols, and the study of long-term effects and new applications for 4-Methyl-N-(2-methylpropyl)benzenesulfonamide.
合成法
4-Methyl-N-(2-methylpropyl)benzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学的研究の応用
4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been widely used in scientific research for various purposes, including but not limited to:
1. Anesthesia: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide is commonly used as an anesthetic agent in fish and other aquatic organisms. It is effective in inducing a state of deep anesthesia, allowing researchers to perform various procedures such as tagging, sampling, and surgery.
2. Toxicology: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been used to study the effects of various environmental toxins on fish and other aquatic organisms. It can be used to immobilize the organisms and expose them to the toxins, allowing researchers to study the toxic effects.
3. Physiology: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been used to study the physiological responses of fish and other aquatic organisms to various stimuli such as stress, temperature, and hypoxia.
特性
CAS番号 |
23705-38-6 |
|---|---|
製品名 |
4-Methyl-N-(2-methylpropyl)benzenesulfonamide |
分子式 |
C11H17NO2S |
分子量 |
227.33 g/mol |
IUPAC名 |
4-methyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)8-12-15(13,14)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 |
InChIキー |
AAJQLLWEQXLVJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
その他のCAS番号 |
23705-38-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



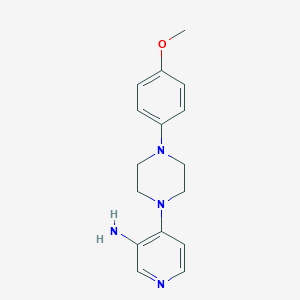
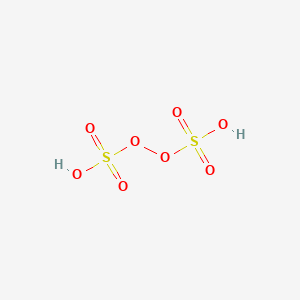
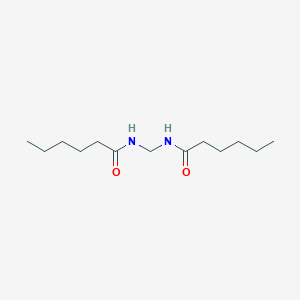
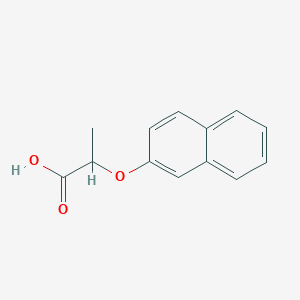
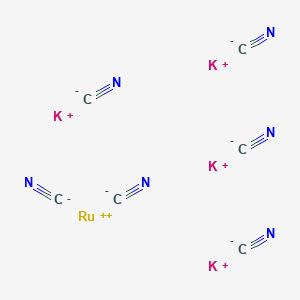
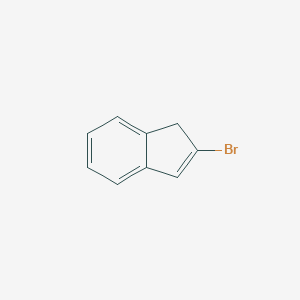
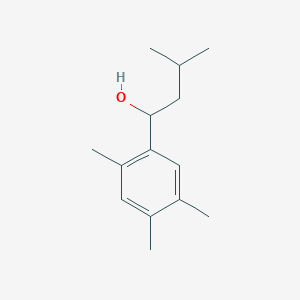
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
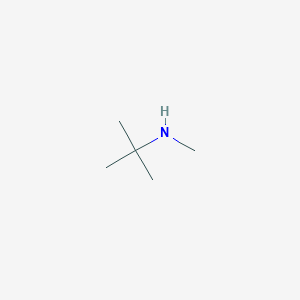
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
